

# The Discovery and Development of Vevorisertib (ARQ 751): A Technical Guide

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#### Introduction

**Vevorisertib** (formerly ARQ 751) is a potent and selective, orally bioavailable, allosteric pan-AKT inhibitor that has been investigated for the treatment of various solid tumors.[1][2][3][4] The discovery and development of **Vevorisertib** have been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in cancer cell proliferation, survival, and migration.[4][5] Dysregulation of this pathway, often through mutations in PIK3CA, PTEN, or AKT itself, is a frequent event in human cancers, making it a key target for therapeutic intervention.[5][6][7] **Vevorisertib** was developed to target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), offering a potential therapeutic option for patients with tumors harboring alterations in the PI3K/AKT pathway.[1][4]

### **Mechanism of Action**

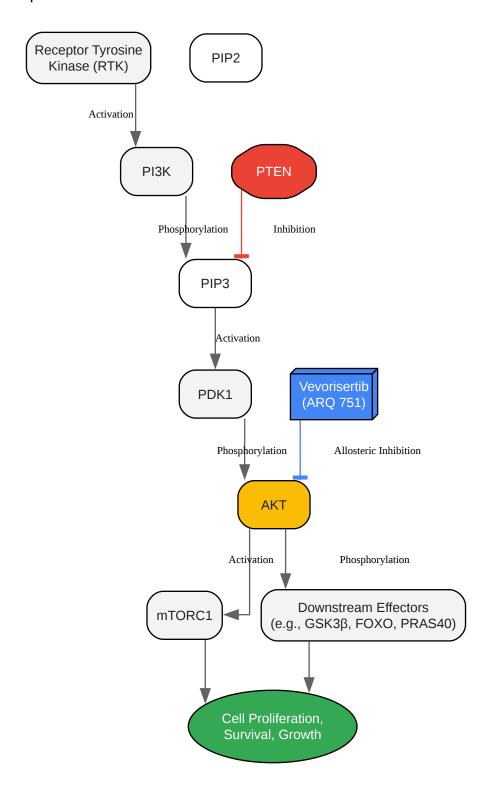
**Vevorisertib** functions as an allosteric inhibitor of AKT, binding to a site distinct from the ATP-binding pocket.[7][8] This mode of inhibition prevents the conformational changes required for AKT activation and subsequent phosphorylation of its downstream substrates.[7][9] By inhibiting pan-AKT activity, **Vevorisertib** effectively blocks the downstream signaling cascade, leading to the inhibition of tumor cell proliferation and the induction of apoptosis.[4]

# **Signaling Pathway**

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a multitude of cellular processes. The following diagram illustrates the central role of AKT in this



pathway and the point of intervention for Vevorisertib.



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**Vevorisertib** inhibits the PI3K/AKT/mTOR signaling pathway.



# **Preclinical Development**

The preclinical evaluation of **Vevorisertib** demonstrated its high potency and selectivity for AKT kinases. A series of in vitro and in vivo studies were conducted to characterize its anti-tumor activity.

## In Vitro Potency and Selectivity

**Vevorisertib** was found to be a potent inhibitor of all three AKT isoforms with nanomolar efficacy.[1][2] Importantly, it displayed high selectivity, with minimal inhibition of other kinases, reducing the potential for off-target effects.[6][10]

Target	IC50 (nM)[1][2][6]	Kd (nM)[6][8][11]
AKT1	0.55	1.2
AKT2	0.81	-
AKT3	1.31	-
AKT1-E17K Mutant	-	8.6

# **Cell-Based Assays**

**Vevorisertib** demonstrated potent anti-proliferative effects across a broad panel of cancer cell lines, particularly those with activating mutations in the PI3K/AKT pathway.[6][9][11]

Cancer Type	Cell Lines with GI50 < 1 μM[6][9]
Esophageal	100% (3/3)
Breast	87.5% (14/16)
Head and Neck	67% (4/6)
Colorectal	56% (14/25)
Leukemia	53% (9/17)

Experimental Protocol: Cell Proliferation Assay



- Cell Culture: Human cancer cell lines (e.g., Hep3B, HepG2, HuH7, PLC/PRF) were cultured in appropriate media (e.g., MEM or DMEM with GlutaMAX™ supplement) as described in a 2022 study.[12]
- Treatment: Cells were seeded in multi-well plates and treated with increasing concentrations
  of Vevorisertib or vehicle control.
- Incubation: Cells were incubated for a defined period (e.g., 72 hours).
- Viability Assessment: Cell viability was determined using a standard method, such as the sulforhodamine B (SRB) assay or CellTiter-Glo® luminescent cell viability assay.
- Data Analysis: The half-maximal growth inhibitory concentration (GI50) was calculated from the dose-response curves.

## In Vivo Efficacy in Xenograft Models

**Vevorisertib** demonstrated significant, dose-dependent anti-tumor activity in various preclinical cancer models, including patient-derived xenograft (PDX) models.[1][6]

Model	Dosing Regimen	Tumor Growth Inhibition
AN3CA Endometrial Cancer Xenograft	120 mg/kg, p.o. daily	Up to 92%[6]
AKT1-E17K Mutant Endometrial PDX	75 mg/kg, p.o. (5 days on, 2 days off)	Up to 98%[6][11]
Cirrhotic Rat Model with HCC	Not specified	Significant reduction in tumor size and number[13]

Experimental Protocol: Xenograft Tumor Growth Study

- Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) were used.
- Tumor Implantation: Human cancer cells (e.g., AN3CA) or patient-derived tumor fragments were subcutaneously implanted.[9]



- Tumor Growth and Randomization: Once tumors reached a specified volume (e.g., >100 mm³), animals were randomized into treatment and control groups.[9]
- Drug Administration: **Vevorisertib** was administered orally at various dose levels and schedules. The vehicle control was typically a methylcellulose solution.[9]
- Tumor Measurement: Tumor volume was measured regularly using calipers.
- Endpoint: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumor growth inhibition was calculated by comparing the mean tumor volume of the treated groups to the control group.

# **Clinical Development**

**Vevorisertib** advanced into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors harboring PIK3CA, AKT, or PTEN mutations.

## Phase 1b Clinical Trial (NCT02761694)

A first-in-human, Phase 1b study investigated **Vevorisertib** as a single agent and in combination with other anti-cancer agents like paclitaxel or fulvestrant.[14][15]

#### Key Findings:

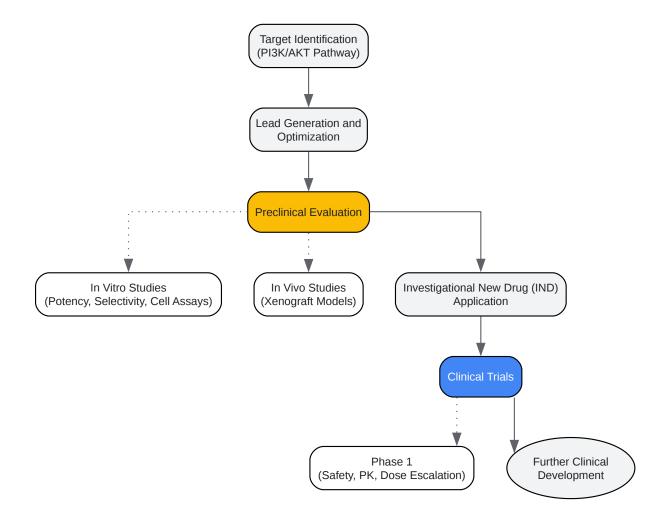
- Safety and Tolerability: Vevorisertib, both as a monotherapy and in combination, demonstrated a manageable safety profile.[15] The most common treatment-related adverse events included pruritic and maculopapular rashes.[15]
- Pharmacokinetics: Maximum plasma concentrations of **Vevorisertib** were reached 1-4 hours after oral administration, with an elimination half-life ranging from 8.8 to 19.3 hours.[15] The plasma half-life in preclinical models was noted to be around 4 to 5 hours.[1][6]
- Anti-Tumor Activity: Modest anti-tumor activity was observed. The objective response rate
  was 5% for Vevorisertib monotherapy and 20% for the combination with paclitaxel.[15]



Treatment Arm	Objective Response Rate (ORR)[15]
Vevorisertib Monotherapy	5% (3 partial responses)
Vevorisertib + Paclitaxel	20% (2 partial responses)
Vevorisertib + Fulvestrant	0%

# **Discovery and Development Workflow**

The development of **Vevorisertib** followed a logical progression from target identification to clinical evaluation.





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The logical progression of **Vevorisertib**'s development.

#### Conclusion

**Vevorisertib** is a potent and selective pan-AKT inhibitor that has undergone extensive preclinical and early clinical evaluation. Its development highlights the therapeutic potential of targeting the PI3K/AKT pathway in cancers with specific genetic alterations. While it has shown a manageable safety profile and modest single-agent activity, its future development may focus on combination therapies to enhance its anti-tumor efficacy. The data gathered from the development of **Vevorisertib** provides a valuable foundation for further research into AKT inhibition as a cancer treatment strategy.

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